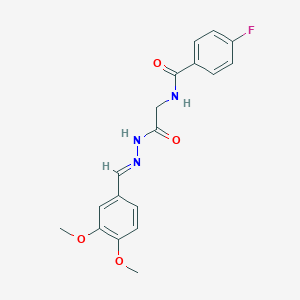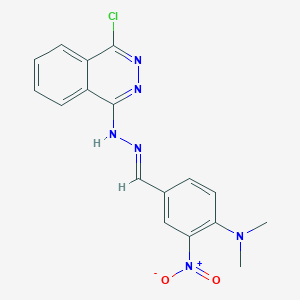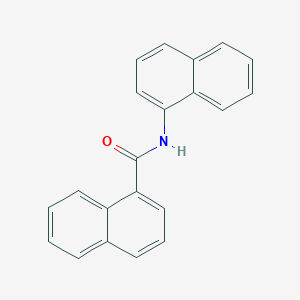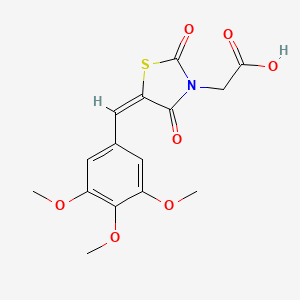
N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(3,4-ジメトキシベンジリデン)ヒドラジノ)-2-オキソエチル)-4-フルオロベンゾアミドは、さまざまな科学分野における潜在的な用途で知られる合成有機化合物です。この化合物は、ヒドラゾン結合、フルオロベンゾアミド部分、およびベンジリデン環上のメトキシ基を含む複数の官能基を持つ複雑な構造を特徴としています。これらの構造要素は、そのユニークな化学的特性と反応性に貢献しています。
準備方法
合成経路と反応条件
N-(2-(2-(3,4-ジメトキシベンジリデン)ヒドラジノ)-2-オキソエチル)-4-フルオロベンゾアミドの合成は、通常、複数段階のプロセスを伴います。
-
ヒドラゾン中間体の形成
反応物: 3,4-ジメトキシベンズアルデヒドとヒドラジン水和物。
条件: 反応は、エタノール中で還流条件下で行われ、ヒドラゾン中間体が生成されます。
-
アシル化反応
反応物: ヒドラゾン中間体と4-フルオロベンゾイルクロリド。
条件: このステップは、ジクロロメタンなどの有機溶媒中で、トリエチルアミンなどの塩基の存在下で行われ、最終生成物が得られます。
工業生産方法
この化合物の実験室合成は十分に文書化されていますが、工業生産方法は、収率と純度を向上させるために、反応条件の最適化を伴う可能性があります。これには、連続フロー反応器、自動合成プラットフォーム、再結晶やクロマトグラフィーなどの高度な精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
N-(2-(2-(3,4-ジメトキシベンジリデン)ヒドラジノ)-2-オキソエチル)-4-フルオロベンゾアミドは、次のようなさまざまな化学反応を受けることができます。
-
酸化
試薬: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤。
生成物: 酸化は、対応するオキソ誘導体の形成につながる可能性があります。
-
還元
試薬: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤。
生成物: 還元は、ヒドラジン誘導体またはベンジリデン部分の還元された形態を生成する可能性があります。
-
置換
試薬: アミンやチオールなどの求核剤。
生成物: 置換反応は、分子に新しい官能基を導入することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下のアミン。
科学研究への応用
化学
化学において、N-(2-(2-(3,4-ジメトキシベンジリデン)ヒドラジノ)-2-オキソエチル)-4-フルオロベンゾアミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます
生物学
生物学研究では、この化合物は、生物活性分子の可能性について調査されています。研究によると、さまざまな生物学的標的に結合することができ、薬物開発と生化学研究の候補となっています。
医学
医学において、N-(2-(2-(3,4-ジメトキシベンジリデン)ヒドラジノ)-2-オキソエチル)-4-フルオロベンゾアミドは、その潜在的な治療効果について調査されています。初期の研究では、抗炎症剤および抗がん剤として有望であることが示されていますが、その有効性と安全性を完全に理解するためには、さらなる研究が必要です。
工業
産業用途では、この化合物は、特殊化学品や先端材料の開発に使用できます。そのユニークな化学的特性は、コーティング、接着剤、その他の高性能材料での使用に適しています。
科学的研究の応用
Chemistry
In chemistry, N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it can interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, although further research is needed to fully understand its efficacy and safety.
Industry
In industrial applications, this compound can be used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other high-performance materials.
作用機序
N-(2-(2-(3,4-ジメトキシベンジリデン)ヒドラジノ)-2-オキソエチル)-4-フルオロベンゾアミドの作用機序は、特定の分子標的との相互作用を伴います。ヒドラゾン結合とフルオロベンゾアミド部分は、酵素や受容体に結合してその活性を調節することができます。この相互作用は、酵素活性の阻害やシグナル伝達経路の変化など、さまざまな生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
- N-(2-(2-(3,4-ジメトキシベンジリデン)ヒドラジノ)-2-オキソエチル)-4-メチルベンゾアミド
- N-(2-(2-(3,4-ジメトキシベンジリデン)ヒドラジノ)-2-オキソエチル)-4-クロロベンゾアミド
独自性
同様の化合物と比較して、N-(2-(2-(3,4-ジメトキシベンジリデン)ヒドラジノ)-2-オキソエチル)-4-フルオロベンゾアミドは、ベンゾアミド部分にフッ素原子が存在することによって際立っています。このフッ素原子は、化合物の反応性、生物活性、物理化学的特性に大きく影響を与える可能性があり、さまざまな用途にとってユニークで貴重な化合物となっています。
特性
CAS番号 |
764652-87-1 |
|---|---|
分子式 |
C18H18FN3O4 |
分子量 |
359.4 g/mol |
IUPAC名 |
N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C18H18FN3O4/c1-25-15-8-3-12(9-16(15)26-2)10-21-22-17(23)11-20-18(24)13-4-6-14(19)7-5-13/h3-10H,11H2,1-2H3,(H,20,24)(H,22,23)/b21-10+ |
InChIキー |
YLIFUKIQGXRYDA-UFFVCSGVSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B12014969.png)

![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B12014974.png)
![4-({[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12014980.png)


![N-(3-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015005.png)

![(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12015033.png)
![2-[(3-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12015041.png)
![N'-[(E)-(2-methylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12015046.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015048.png)
